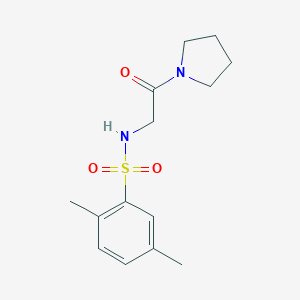

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Descripción general

Descripción

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with dimethyl groups and a pyrrolidinone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-oxo-2-pyrrolidin-1-ylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide exhibit significant anticonvulsant properties. These compounds were synthesized and tested for their efficacy in animal models, demonstrating potential as new treatments for epilepsy and other seizure disorders .

Antinociceptive Effects

In addition to anticonvulsant properties, this compound has shown promise in reducing pain responses in preclinical tests. The mechanism appears to involve modulation of neurotransmitter systems associated with pain perception .

Anticancer Potential

Research has suggested that the compound may possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Preliminary data indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

The sulfonamide group is known to interact with various enzymes, particularly carbonic anhydrases and certain proteases. The compound has been studied for its ability to inhibit these enzymes, which could lead to therapeutic applications in conditions such as glaucoma and metabolic disorders .

Drug Design

The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to form stable interactions with biological targets can be exploited to design more effective therapeutics with reduced side effects .

Polymer Chemistry

The compound's functional groups allow it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research is ongoing into its use as a modifier in polymer formulations for various industrial applications .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives to improve performance under stress conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or interfering with protein-protein interactions. The pyrrolidinone moiety may also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2,5-dimethylbenzenesulfonamide: Lacks the pyrrolidinone moiety, which may reduce its biological activity.

N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Similar structure but without the dimethyl groups, which could affect its chemical reactivity and binding properties.

2,5-dimethyl-N-(2-hydroxyethyl)benzenesulfonamide: Contains a hydroxyethyl group instead of the pyrrolidinone moiety, potentially altering its solubility and biological activity.

Uniqueness

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is unique due to the combination of its sulfonamide, dimethyl, and pyrrolidinone groups. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Actividad Biológica

2,5-Dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound belongs to a class of sulfonamides that incorporate a pyrrolidinone moiety, which is often associated with various pharmacological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring through cyclization reactions and subsequent modifications to introduce the sulfonamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. Key findings include:

- Cell Viability Studies : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that compounds with similar structures exhibited significant cytotoxic effects. For instance, one study noted that certain derivatives reduced cell viability to approximately 66% compared to controls when treated at a concentration of 100 µM for 24 hours .

- Structure-Activity Relationship : The activity was found to be structure-dependent. Compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments. Notably, bis-hydrazone derivatives exhibited the highest potency .

Antimicrobial Activity

The antimicrobial properties of this compound and its analogs have also been investigated:

- Efficacy Against Multidrug-resistant Strains : Studies indicated promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. In particular, certain derivatives demonstrated selective activity against strains resistant to common antibiotics like linezolid .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for similar compounds were reported in various studies. For example, a derivative showed an MIC of 187 µg/ml against Escherichia coli and 220 µg/ml against Klebsiella pneumoniae, indicating significant antibacterial potential .

Data Summary

| Activity Type | Tested Compound | Target Cell/Pathogen | MIC (µg/ml) | Remarks |

|---|---|---|---|---|

| Anticancer | A549 Cells | Human Lung Adenocarcinoma | N/A | Reduced viability to 66% at 100 µM |

| Antimicrobial | E. coli | Bacterial Pathogen | 187 | Effective against multidrug-resistant strains |

| Antimicrobial | K. pneumoniae | Bacterial Pathogen | 220 | Significant activity observed |

| Antimicrobial | S. aureus | Bacterial Pathogen | >1000 | Zone of inhibition: 4.4 mm |

Case Studies

- Anticancer Study : A study characterized several derivatives' anticancer properties using A549 cells, revealing that compounds with specific structural features exhibited enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells .

- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of various compounds against clinically significant pathogens, demonstrating that certain derivatives could effectively inhibit growth in resistant strains, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Propiedades

IUPAC Name |

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-5-6-12(2)13(9-11)20(18,19)15-10-14(17)16-7-3-4-8-16/h5-6,9,15H,3-4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZXHSWEBZOANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328861 | |

| Record name | 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690246-04-9 | |

| Record name | 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.